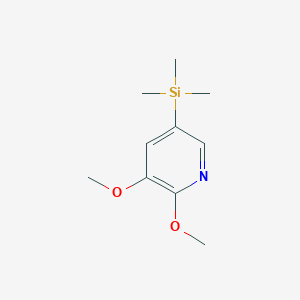
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride
Übersicht
Beschreibung
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a chemical compound used in proteomics research . It has a molecular formula of C14H9ClN2O6S2 and a molecular weight of 400.81 . This compound is a versatile reagent for organic synthesis, enabling the development of novel pharmaceuticals and materials.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Wirkmechanismus
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is a sulfonyl chloride derivative of indole, which is a heterocyclic aromatic organic compound found in many biologically active molecules. It acts as a nucleophile, forming a covalent bond with the electrophilic center of the target molecule. This covalent bond is then broken by the addition of a base, such as pyridine or aqueous base, resulting in the formation of a new product.
Biochemical and Physiological Effects
This compound is a versatile reagent that has been used in several reactions, such as the preparation of heterocyclic compounds, peptide synthesis, and the synthesis of various organic compounds. However, its biochemical and physiological effects have not yet been studied.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride is its versatility, as it can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, peptide synthesis, and the synthesis of various organic compounds. In addition, it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. However, one of the main limitations of this compound is that it is a corrosive reagent, which can cause damage to lab equipment and other materials.
Zukünftige Richtungen
In the future, 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride could be used in the synthesis of a variety of novel drugs and therapeutic agents. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound. Furthermore, this compound could be used in the synthesis of more complex organic compounds, such as carbohydrates, nucleic acids, and proteins. Finally, research could be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride has been used in a variety of scientific research applications, such as the synthesis of biologically active compounds and the production of novel drugs. It has been used to prepare a variety of heterocyclic compounds, such as indoles, quinolines, and pyridines, which have been used in the synthesis of various drugs. In addition, this compound has been used in peptide synthesis, as well as in the synthesis of various organic compounds, such as amines and amides. Furthermore, this compound has been used in the synthesis of various therapeutic agents, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)sulfonylindole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6S2/c15-24(20,21)14-9-16(13-4-2-1-3-12(13)14)25(22,23)11-7-5-10(6-8-11)17(18)19/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECRQCKKDMPWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196480 | |
| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020722-12-6 | |
| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide](/img/structure/B1389983.png)
![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)
![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)


![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)

